Quizalofop (CAS 76578-12-6) is the foundational free acid form of the aryloxyphenoxypropionate (FOP) class of acetyl-CoA carboxylase (ACCase) inhibitors. While its esterified derivatives (such as quizalofop-ethyl) dominate agricultural field applications, the free acid is the biologically active moiety responsible for direct enzyme inhibition . In procurement and material selection, Quizalofop free acid is prioritized as an indispensable analytical reference standard, a direct-acting in vitro biochemical probe, and a versatile synthetic precursor. Its unmasked carboxylic acid group provides distinct aqueous solubility profiles and immediate reactivity, making it a critical baseline material for agrochemical research, environmental monitoring, and the synthesis of novel herbicide conjugates [1].
Substituting Quizalofop free acid with its commercial ester analogs (e.g., quizalofop-ethyl) or other FOP class members fundamentally compromises controlled laboratory workflows. Esters are prodrugs that exhibit negligible direct binding to isolated ACCase; they require in vivo enzymatic cleavage by plant esterases to become active . Consequently, utilizing an ester in cell-free enzymatic assays yields false-negative inhibition data. Conversely, replacing Quizalofop with other free acid FOPs, such as haloxyfop, alters target-site specificity, as specific ACCase point mutations (e.g., A2004V) differentially affect the binding affinity of quizalofop versus haloxyfop [1]. Procurement of the exact Quizalofop free acid is therefore mandatory for accurate in vitro target engagement, specific mutant characterization, and avoiding the unpredictable kinetics of esterase-dependent bioactivation [2].
In cell-free biochemical assays, Quizalofop free acid directly binds and inhibits ACCase, demonstrating an IC50 of approximately 40-55 nM. In contrast, the commercial ester form (quizalofop-ethyl) is a prodrug that lacks the necessary structural conformation to effectively block the enzyme's carboxyltransferase domain without prior hydrolysis, rendering it inactive in vitro [1].
| Evidence Dimension | In vitro ACCase inhibition (IC50) |
| Target Compound Data | ~40-55 nM (Quizalofop active free acid) |
| Comparator Or Baseline | >1000 nM or inactive (Quizalofop-ethyl ester, pre-hydrolysis) |
| Quantified Difference | >20-fold higher direct in vitro potency for the free acid |
| Conditions | Cell-free isolated ACCase enzymatic assay |
Buyers must procure the free acid for any in vitro target-binding assays, as the ester form will fail to inhibit the enzyme without a biological activation system.
Structural biology and resistance modeling reveal that the ACCase A2004V mutation significantly reduces the binding pocket volume, specifically hindering Quizalofop interaction. However, this same mutation does not impede the binding of the closely related analog haloxyfop, resulting in negative cross-resistance [1].
| Evidence Dimension | Binding affinity to A2004V mutated ACCase |
| Target Compound Data | Severely reduced binding affinity (conferring up to 68-fold resistance in vivo) |
| Comparator Or Baseline | Haloxyfop (retains binding affinity / negative cross-resistance) |
| Quantified Difference | Divergent resistance profiles despite shared chemical class |
| Conditions | Soluble protein extracts from A2004V homozygous mutant wheat |
Procuring Quizalofop is essential when specifically screening for or characterizing the A2004V target-site mutation, as substituting it with haloxyfop will yield contradictory resistance data.
The esterification of quizalofop drastically increases its lipophilicity to enhance cuticular penetration in plants, resulting in a LogP of approximately 4.4 and aqueous solubility below 1 mg/L. The free acid, conversely, possesses a much lower LogP (<2 at pH 7) and readily forms highly soluble salts at physiological pH, preventing precipitation in standard aqueous assay buffers [1].
| Evidence Dimension | Aqueous solubility and Lipophilicity (LogP) |
| Target Compound Data | Lower LogP (<2 at pH 7) and high aqueous solubility as a salt |
| Comparator Or Baseline | Quizalofop-ethyl ester (LogP ~4.4, solubility ~0.3-0.6 mg/L) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the free acid at physiological pH |
| Conditions | Aqueous buffer systems at pH 7.0, 20°C |
The free acid eliminates the need for high concentrations of organic co-solvents (like DMSO) in in vitro assays, preventing solvent-induced enzyme denaturation.
For the development of immunoassays or novel prodrugs, the unmasked carboxylic acid of Quizalofop allows for direct activation (e.g., via EDC/NHS) and subsequent amidation or esterification. Procuring the ester requires an initial saponification step, which adds process time, reduces overall yield by 10-20%, and risks base-catalyzed degradation or racemization of the propionate chiral center [1].
| Evidence Dimension | Synthetic steps to conjugation |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | Quizalofop-ethyl (2 steps: deprotection then coupling) |
| Quantified Difference | Elimination of the deprotection step, avoiding yield loss and racemization risk |
| Conditions | Standard bioconjugation or hapten synthesis workflows |
Procuring the free acid directly streamlines synthetic pipelines for hapten generation and custom formulation, ensuring higher yields and preserved stereochemistry.
Essential for high-throughput biochemical assays where direct enzyme inhibition must be measured without the confounding variable of esterase-dependent prodrug activation [1].
Ideal as a direct synthetic precursor for coupling to carrier proteins (e.g., BSA or KLH) via the free carboxylic acid to generate highly specific antibodies for environmental monitoring [2].
Required as the definitive analytical standard for quantifying the primary degradation metabolite of commercial quizalofop esters in soil, water, and agricultural commodities [3].
The specific choice for probing ACCase target-site mutations (such as A2004V) in plant biotechnology, where its unique binding pocket interactions differentiate it from other FOP herbicides [1].